molecular formula C25H53N2O5P B164922 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate CAS No. 131736-77-1

2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B164922
CAS No.: 131736-77-1
M. Wt: 492.7 g/mol
InChI Key: IUSACRLWTHJFCX-UHFFFAOYSA-N
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Description

2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is a chemical compound with the molecular formula C25H53N2O5P and a molecular weight of 492.68 g/mol It is a phosphocholine derivative, which means it contains a phosphocholine group attached to a long-chain fatty acid and an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the reaction of tetradecanoic acid (myristic acid) with hexanolamine to form the amide bond. This intermediate is then reacted with phosphocholine chloride to introduce the phosphocholine group. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of phosphocholine derivatives and their interactions with other molecules.

    Biology: The compound is studied for its potential role in cell membrane structure and function, as phosphocholine is a key component of cell membranes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a biomarker for certain diseases.

    Industry: It may be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. The phosphocholine group allows it to integrate into the lipid bilayer, potentially affecting membrane fluidity and signaling pathways. The long-chain fatty acid and amino alcohol components may also interact with specific proteins or receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of a long-chain fatty acid, an amino alcohol, and a phosphocholine group. This structure allows it to interact with cell membranes in distinct ways, potentially leading to unique biological effects and applications .

Properties

CAS No.

131736-77-1

Molecular Formula

C25H53N2O5P

Molecular Weight

492.7 g/mol

IUPAC Name

2-(tetradecanoylamino)hexyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C25H53N2O5P/c1-6-8-10-11-12-13-14-15-16-17-18-20-25(28)26-24(19-9-7-2)23-32-33(29,30)31-22-21-27(3,4)5/h24H,6-23H2,1-5H3,(H-,26,28,29,30)

InChI Key

IUSACRLWTHJFCX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

2-TDAH-PC
2-tetradecanoylaminohexanol-1-phosphocholine

Origin of Product

United States

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